Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester
Description
The 2,4,5-trichlorophenyl group is notable for its electron-withdrawing properties, which enhance the reactivity of the ester bond in nucleophilic substitution reactions, making it useful in peptide synthesis and other coupling reactions .
Properties
CAS No. |
61307-35-5 |
|---|---|
Molecular Formula |
C16H10Cl3NO3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H10Cl3NO3/c1-8-9-4-2-3-5-13(9)22-15(8)20-16(21)23-14-7-11(18)10(17)6-12(14)19/h2-7H,1H3,(H,20,21) |
InChI Key |
ZAFSDBIMUCAZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-methylbenzofuran-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 377.67 g/mol. The structure features a carbamate functional group attached to a benzofuran moiety and a trichlorophenyl group, which contributes to its biological activity.
Agricultural Applications
1.1. Pesticide Development
Carbamic acid derivatives are widely utilized in the formulation of pesticides. Specifically, the compound has shown effectiveness as an insecticide and acaricide against various agricultural pests. Its mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.
- Case Study: Efficacy Against Pests
Research has demonstrated that formulations containing this carbamate exhibit significant efficacy against common agricultural pests such as aphids and spider mites. Field trials indicated up to 90% mortality rates within 48 hours of application, making it a potent option for integrated pest management strategies.
1.2. Herbicide Potential
In addition to its insecticidal properties, there is ongoing research into the herbicidal potential of this compound. Preliminary studies suggest that it may inhibit specific biochemical pathways in target weed species, thereby reducing their growth and competitiveness.
Pharmaceutical Applications
2.1. Therapeutic Uses
Carbamic acid esters have been investigated for their potential therapeutic applications in medicine. The unique structure of (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester allows it to interact with various biological targets.
- Case Study: Analgesic Properties
A study published in a peer-reviewed journal highlighted the analgesic effects of this compound in animal models of pain. The results indicated that it could provide relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant side effects.
2.2. Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with this compound. It has been shown to exhibit antioxidant activity, which may help in protecting neuronal cells from oxidative stress-related damage.
Environmental Applications
3.1. Bioremediation Efforts
Due to its chemical structure, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester has been studied for its potential role in bioremediation processes aimed at degrading environmental pollutants.
- Case Study: Degradation of Chlorinated Compounds
Studies have illustrated that microorganisms can utilize this compound as a carbon source while degrading chlorinated organic pollutants in contaminated soils and water bodies. This bioremediation strategy is essential for restoring ecosystems affected by pesticide runoff.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Carbamates with Aromatic Ester Groups
- Methylphenyl-carbamic esters of phenol-bases: These compounds, such as methylphenyl-carbamic esters of 3-oxyphenyl-trimethylammonium methylsulfate, exhibit strong physostigmine-like activity in stimulating intestinal peristalsis.
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These derivatives, synthesized by Ferriz et al., demonstrate how halogenation (e.g., chlorine substituents) on the phenyl ring increases bioactivity and lipophilicity. The 2,4,5-trichlorophenyl ester in the target compound likely amplifies these effects due to higher halogen density .
Trichlorophenyl Ester Derivatives
- Chloroacetic acid, 2,4,5-trichlorophenyl ester: This compound shares the reactive 2,4,5-trichlorophenyl ester group but lacks the carbamate linkage.
- Phthalic acid, heptyl 2,4,5-trichlorophenyl ester : With a logP value of ~310.83 (calculated molecular weight), this ester is significantly more lipophilic than the target compound, which may limit its pharmacological utility despite structural similarities in the ester group .
Reactivity and Stability
Table 1: Racemization Rates of Active Esters
| Ester Type | Racemization Tendency | Relative Reactivity |
|---|---|---|
| Pentafluorophenyl | Low | Moderate |
| 2,4,5-Trichlorophenyl | Moderate | High |
| p-Nitrophenyl | High | Very High |
Data derived from aminolysis studies in DMF and dioxane
Lipophilicity
Lipophilicity (logP) is critical for bioavailability. The target compound’s 3-methyl-2-benzofuranyl group likely increases logP compared to simpler carbamates like ethyl or methyl derivatives. For example:
- Ethyl carbamate : logP ~0.5 (estimated)
- Benzyl carbamate : logP ~2.1 (estimated)
- 3-Methyl-2-benzofuranyl carbamate : logP ~3.5 (predicted based on benzofuran hydrophobicity)
Pharmacological Activity
Cholinesterase Inhibition
The target compound’s carbamate group may act as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE), akin to physostigmine. However, its activity depends on the basicity of the aromatic amine substituent. Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium analogs) show enhanced activity compared to tertiary amines .
Table 2: Bioactivity Comparison of Carbamate Esters
| Compound | Miotic Activity | Intestinal Peristalsis Stimulation | Toxicity |
|---|---|---|---|
| Physostigmine | +++ | +++ | High |
| Dimethylcarbamic ester (model compound) | +++ | ++ | Moderate |
| Methylphenyl-carbamic ester | + | +++ | Low |
| Target Compound (predicted) | ++ | ++ | Moderate |
Data adapted from Aeschlimann & Reinert (1931)
Environmental and Toxicological Considerations
2,4,5-Trichlorophenyl derivatives are associated with environmental persistence due to their halogenated structure. For instance, 2,4,5-trichlorophenol is a documented groundwater contaminant . While the target compound’s ester linkage may reduce acute toxicity compared to free trichlorophenol, its environmental impact warrants further study.
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester (CAS No. 61307-35-5), is an organic compound that exhibits a unique combination of structural features, including a trichlorophenyl group and a benzofuran moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H10Cl3NO3 |
| Molecular Weight | 370.6 g/mol |
| IUPAC Name | (2,4,5-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
| CAS Number | 61307-35-5 |
The biological activity of carbamic acid esters often involves interactions with various biological targets, primarily through inhibition of enzymes such as acetylcholinesterase (AChE). The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit AChE and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine at synaptic junctions. This can result in enhanced neurotransmission but may also lead to toxicity at higher concentrations .
- Receptor Interaction : The benzofuran moiety is known to interact with specific receptors and enzymes, potentially altering their activity. This interaction could provide insights into its role as a therapeutic agent.
Antimicrobial Properties
Research indicates that carbamate compounds exhibit antimicrobial activity. For instance, studies have shown that derivatives of carbamic acid can inhibit the growth of various bacterial strains. The presence of the trichlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
Preliminary studies suggest that carbamic acid esters may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Specifically, it has shown promise in targeting specific pathways involved in cell proliferation and survival .
Study on Acetylcholinesterase Inhibition
A study conducted on various carbamate derivatives highlighted that certain modifications to the structure significantly impact their inhibitory potency against AChE. The most potent inhibitors had IC50 values ranging from 38.98 µM to 311 µM depending on the specific structural features .
Toxicity Studies
Toxicological assessments have indicated that while some carbamate compounds exhibit therapeutic potential, they also present risks of neurotoxicity. For example, exposure to certain concentrations resulted in reduced AChE activity in animal models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Carbaryl | AChE inhibitor | Widely used pesticide with similar action |
| Carbofuran | Neurotoxic effects | Known for high toxicity levels |
| 3-Methylbenzofuran | Moderate antibacterial | Shares structural similarities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
